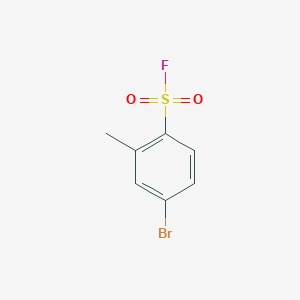

4-Bromo-2-methylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylbenzene-1-sulfonyl fluoride, also known as sulfonyl fluoride, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play an important role in many physiological processes. Sulfonyl fluoride has been used in a variety of applications, such as in the synthesis of peptides and in the study of enzyme kinetics.

Scientific Research Applications

Regioselective Synthesis and Click Chemistry

4-Bromo-2-methylbenzene-1-sulfonyl fluoride serves as a precursor in regioselective synthesis processes and click chemistry applications. For instance, 1-Bromoethene-1-sulfonyl fluoride has been highlighted for its application in the regioselective construction of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, showcasing its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Molecular Structure Studies

The molecular structure of related compounds, such as para-methylbenzenesulfonyl fluoride, has been analyzed through electron diffraction and quantum chemical studies. This research provides insights into the geometric models and structural parameters, contributing to a deeper understanding of their chemical behavior and potential applications (Petrova et al., 2000).

Synthesis of Sulfonamides and Inhibitors

Compounds derived from 4-Bromo-2-methylbenzene-1-sulfonyl fluoride have been investigated for their potential as inhibitors. For example, sulfonamides incorporating fluorine and triazine moieties have shown effectiveness as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, hinting at possible applications in developing antimycobacterial agents with new mechanisms of action (Ceruso et al., 2014).

Advanced Material Synthesis

The synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride showcases the versatility of these compounds in creating advanced materials. This method allows for the generation of various sulfonates, sulfonamides, and sulfonic acid derivatives, demonstrating the potential for wide-ranging applications in materials science (Thomas & Fokin, 2018).

Environmental and Health Risk Assessments

Research has also been conducted on the environmental and health risks associated with the use of sulfuryl fluoride, a compound related to 4-Bromo-2-methylbenzene-1-sulfonyl fluoride. Such studies are crucial for understanding the implications of these compounds beyond their immediate applications, ensuring their use is safe and environmentally sustainable (Tsai, 2010).

properties

IUPAC Name |

4-bromo-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEAKHVMACZRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)

![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)

![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)